3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the generation of an N-acyliuminum ion due to the nucleophilic attack of an azomethine nitrogen atom with acetic anhydride . This is followed by tautomerization into a carbocation, which enhances the 1,5-intramolecular nucleophilic attack of an oxygen atom, leading to the final products .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions probably take place by the generation of the N-acyliuminum ion due to the nucleophilic attack of the azomethine nitrogen atom with acetic anhydride . This is followed by tautomerization into a carbocation, which enhances the 1,5-intramolecular nucleophilic attack of an oxygen atom, leading to the final products .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Applications : Some compounds, closely related to the query compound, have been synthesized and explored for their antimicrobial activities. For instance, derivatives based on benzene sulfonamide showed potential as antimicrobial agents against various pathogens. These compounds were synthesized through various chemical reactions, including condensation and cyclization, to introduce heterocyclic moieties that are believed to confer antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002; El-Morsy, 2014).
Carbonic Anhydrase Inhibition for Therapeutic Applications
- Inhibition of Human Carbonic Anhydrase Isozymes : Research into sulfonamide derivatives, including those incorporating thiadiazole moieties, has shown these compounds to be potent inhibitors of human carbonic anhydrase (CA) isozymes, which are enzymes involved in critical physiological processes. Inhibition of specific CA isozymes has therapeutic potential for conditions like glaucoma, edema, and certain cancers. A series of benzenesulfonamides incorporating various moieties demonstrated low nanomolar activity against hCA II, a cytosolic enzyme, with implications for developing novel therapeutic agents (Alafeefy et al., 2015; Turkmen et al., 2005).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities . These activities are often attributed to the presence of the =N-C-S- moiety and strong aromaticity of the ring, which provide low toxicity and great in vivo stability .
Properties
IUPAC Name |
3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-11(20)12-3-2-4-14(9-12)24(21,22)18-13-5-7-19(8-6-13)15-10-16-23-17-15/h2-4,9-10,13,18H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZJHIZBNMLGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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